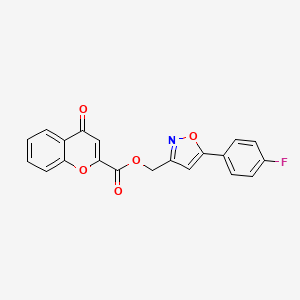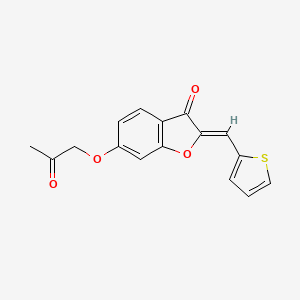![molecular formula C18H34ClNO2 B2656763 {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride CAS No. 1215644-22-6](/img/structure/B2656763.png)
{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride is a compound that features an adamantane moiety, which is known for its unique cage-like structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride typically involves multiple steps. One common route starts with the functionalization of adamantane to introduce the methoxy group. This can be achieved through radical functionalization methods, which are known for their ability to selectively activate C-H bonds in adamantane . . Finally, the diethylamine moiety is introduced, and the compound is converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of efficient catalysts and reaction conditions that allow for large-scale production. The use of continuous flow reactors and other advanced manufacturing techniques could also be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and other oxidants, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups .
科学的研究の応用
Chemistry
In chemistry, {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The adamantane moiety is known for its antiviral and neuroprotective properties, which could be leveraged in the development of new drugs .
Industry
In industry, the compound can be used in the production of advanced materials. Its unique structure and reactivity make it suitable for the synthesis of polymers and other materials with specialized properties .
作用機序
The mechanism of action of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and the context in which the compound is used .
類似化合物との比較
Similar Compounds
Similar compounds include other adamantane derivatives such as amantadine and memantine, which are known for their antiviral and neuroprotective properties .
Uniqueness
What sets {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}diethylamine hydrochloride apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance of stability and reactivity, making it a valuable compound in various fields .
特性
IUPAC Name |
1-(1-adamantylmethoxy)-3-(diethylamino)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2.ClH/c1-3-19(4-2)11-17(20)12-21-13-18-8-14-5-15(9-18)7-16(6-14)10-18;/h14-17,20H,3-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRCNVVIKJZTKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COCC12CC3CC(C1)CC(C3)C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2656684.png)
![3-[2-(2-chloroanilino)-1,3-thiazol-5-yl]-3-oxo-N-phenylpropanamide](/img/structure/B2656686.png)

![(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2656690.png)

![3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2656695.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2656697.png)


![3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2656702.png)

